molecular formula C28H29N5O5S2 B11621307 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621307
M. Wt: 579.7 g/mol
InChI Key: GARAFDIYSZNFSQ-HAHDFKILSA-N
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Description

The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a benzodioxole moiety, and a thiazolidinone ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:

    Formation of the Piperazine Ring: This could involve the reaction of a suitable diamine with a dihaloalkane.

    Introduction of the Benzodioxole Moiety: This might be achieved through a Friedel-Crafts alkylation reaction.

    Construction of the Thiazolidinone Ring: This could involve the cyclization of a thiourea derivative with a suitable carbonyl compound.

    Final Assembly: The various fragments would be coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring could be oxidized to form a sulfone.

    Reduction: The nitro group (if present) could be reduced to an amine.

    Substitution: The benzodioxole moiety could undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions used but could include sulfoxides, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.

Biology

In biology, these compounds might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds might be used as starting materials for the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist, it might mimic the natural ligand and activate the receptor.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • **this compound

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H29N5O5S2

Molecular Weight

579.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O5S2/c1-18-4-3-7-32-24(18)29-25(20(26(32)34)15-23-27(35)33(12-13-36-2)28(39)40-23)31-10-8-30(9-11-31)16-19-5-6-21-22(14-19)38-17-37-21/h3-7,14-15H,8-13,16-17H2,1-2H3/b23-15-

InChI Key

GARAFDIYSZNFSQ-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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